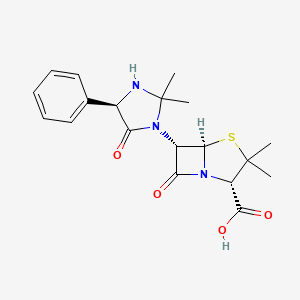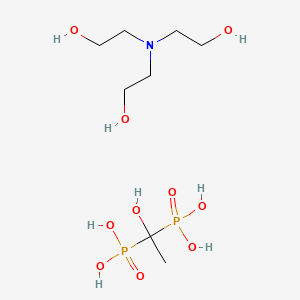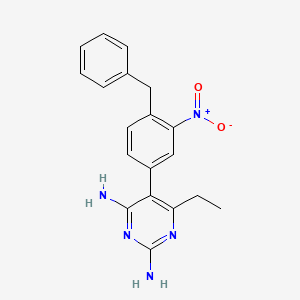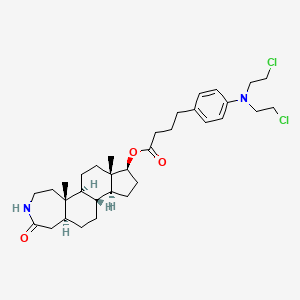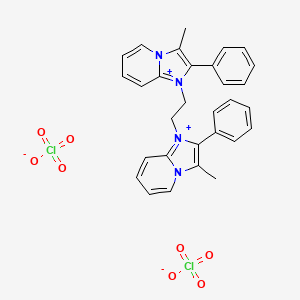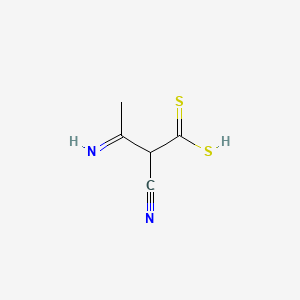
2-Cyano-3-iminobutanedithioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-3-iminobutanedithioic acid is an organic compound with the molecular formula C5H6N2S2 This compound is characterized by the presence of cyano, imino, and dithioic functional groups, which contribute to its unique chemical properties and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-iminobutanedithioic acid typically involves the reaction of cyanoacetamide with carbon disulfide in the presence of a base. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyano-3-iminobutanedithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine or the imino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or imino groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, such as amines, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Cyano-3-iminobutanedithioic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: It is utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 2-Cyano-3-iminobutanedithioic acid exerts its effects involves interactions with various molecular targets. The cyano and imino groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The dithioic acid moiety can undergo redox reactions, impacting cellular redox balance and signaling pathways.
Comparaison Avec Des Composés Similaires
2-Cyanoacetamide: Similar in structure but lacks the dithioic acid moiety.
3-Iminobutanedithioic acid: Similar but without the cyano group.
2-Cyano-3-iminopropanoic acid: Similar but with a different carbon backbone.
Uniqueness: 2-Cyano-3-iminobutanedithioic acid is unique due to the combination of cyano, imino, and dithioic acid functional groups, which confer distinct reactivity and potential applications. Its ability to participate in diverse chemical reactions and its potential biological activities make it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
71081-51-1 |
|---|---|
Formule moléculaire |
C5H6N2S2 |
Poids moléculaire |
158.2 g/mol |
Nom IUPAC |
2-cyano-3-iminobutanedithioic acid |
InChI |
InChI=1S/C5H6N2S2/c1-3(7)4(2-6)5(8)9/h4,7H,1H3,(H,8,9) |
Clé InChI |
ANIYBTHRXYUGCN-UHFFFAOYSA-N |
SMILES canonique |
CC(=N)C(C#N)C(=S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




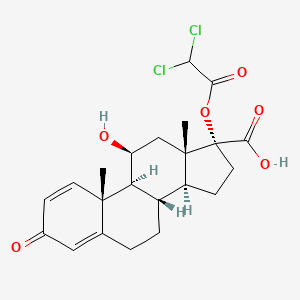
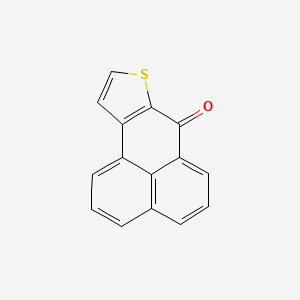

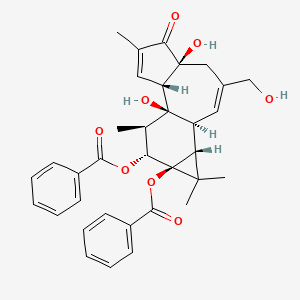

![2-Methyl-N-(2-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12788422.png)
